molecular formula C11H11F3O2 B1374612 Methyl 3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 294856-02-3

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B1374612
CAS No.: 294856-02-3
M. Wt: 232.2 g/mol
InChI Key: QOJOGGQDFLABIX-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of methyl 3-[3-(trifluoromethyl)phenyl]propanoate emerged from the broader scientific interest in trifluoromethyl-containing organic compounds, which gained prominence during the late 20th and early 21st centuries. The compound was first registered in chemical databases in 2011, as evidenced by its creation date in PubChem on June 27, 2011. The historical significance of this compound is closely tied to the pharmaceutical industry's growing recognition of the importance of trifluoromethyl groups in enhancing drug properties. The systematic study of trifluoromethyl-substituted aromatic compounds began in earnest during the 1980s and 1990s, driven by the need to develop more effective therapeutic agents with improved pharmacokinetic profiles.

Research into this particular compound has been facilitated by advances in synthetic methodologies for introducing trifluoromethyl groups into aromatic systems. The development of reliable synthetic routes to this compound has benefited from improved Friedel-Crafts acylation reactions and subsequent reduction procedures. Patent literature from the mid-2010s indicates significant industrial interest in related compounds, particularly as intermediates in the synthesis of pharmaceutically active compounds such as cinacalcet. The compound has also found relevance as an intermediate in various synthetic pathways, contributing to the development of more complex molecular architectures containing trifluoromethyl functionalities.

The most recent updates to the compound's database entries occurred in May 2025, reflecting ongoing research interest and the continuous refinement of analytical data. This sustained attention underscores the compound's importance in contemporary organic synthesis and its potential for future applications in emerging therapeutic areas.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural composition according to systematic nomenclature rules. This naming convention reflects the presence of a methyl ester group attached to a three-carbon propanoic acid chain, which is further substituted with a phenyl ring bearing a trifluoromethyl group at the meta position. The systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Several synonyms and alternative names have been documented for this compound, reflecting different naming conventions and historical usage patterns. Among the most commonly encountered synonyms are methyl 3-(3-(trifluoromethyl)phenyl)propanoate and 3-(3'-trifluoromethylphenyl)propionic acid methyl ester. These variations in nomenclature often arise from different approaches to representing the trifluoromethyl substituent position and the ester linkage. The compound is also known by the designation methyl 3-(trifluoromethyl)benzenepropanoate, which emphasizes the benzene ring as the core structural unit.

Commercial suppliers and chemical databases have adopted various catalog-specific identifiers for this compound. The molecular descriptor language representations include specific structural codes such as the Simplified Molecular Input Line Entry System notation: COC(=O)CCC1=CC(=CC=C1)C(F)(F)F. Additional systematic identifiers include the International Chemical Identifier key QOJOGGQDFLABIX-UHFFFAOYSA-N, which provides a unique alphanumeric fingerprint for the compound. These standardized representations enable precise identification across different chemical information systems and facilitate automated database searches and molecular modeling studies.

Classification in Organic Chemistry

This compound belongs to the broad class of organic esters, specifically representing a methyl ester of a substituted propanoic acid. Within the hierarchical classification system of organic compounds, this molecule can be categorized as an aromatic carboxylic acid ester, reflecting the presence of both the benzene ring and the ester functional group. The compound further falls within the specialized category of trifluoromethyl-substituted aromatic compounds, which constitute an important class of organofluorine compounds with unique chemical and biological properties.

From a functional group perspective, the compound contains several key structural elements that define its chemical behavior. The ester functionality serves as the primary reactive site for hydrolysis reactions and transesterification processes. The aromatic ring system provides stability and influences the compound's electronic properties through conjugation effects. The trifluoromethyl group represents a highly electronegative substituent that significantly alters the electronic distribution within the molecule, affecting both its reactivity and physical properties.

The compound can also be classified within the broader context of pharmaceutical intermediates and synthetic building blocks. Its structural features make it particularly relevant to medicinal chemistry applications, where trifluoromethyl groups are valued for their ability to enhance drug potency, selectivity, and metabolic stability. The propanoate chain length positions this compound as a medium-chain fatty acid ester analog, which may influence its biological activity and pharmacokinetic properties.

Classification Category Specific Classification Structural Basis
Primary Class Organic Ester Methyl ester functional group
Secondary Class Aromatic Carboxylate Benzene ring with ester substituent
Specialized Class Trifluoromethyl Aromatic Compound CF₃ group on benzene ring
Functional Classification Organofluorine Compound Multiple fluorine atoms
Application Class Pharmaceutical Intermediate Structural relevance to drug synthesis

Registry Numbers and Identifiers

The primary registry number for this compound is Chemical Abstracts Service number 294856-02-3, which serves as the definitive identifier for this compound in chemical literature and commercial transactions. This Chemical Abstracts Service number was assigned following the compound's initial synthesis and characterization, providing a unique numerical identifier that remains constant regardless of nomenclature variations or structural representations.

Properties

IUPAC Name

methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJOGGQDFLABIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mizoroki–Heck Cross-Coupling and Cascade Hydrogenation

A state-of-the-art approach involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This reaction is conducted in N,N-dimethylformamide (DMF) at around 90 °C for 3–4 hours, yielding a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate in an approximate ratio of 85:15.

Following this, a hydrogenation step is performed on the crude mixture, often under conventional or microwave heating conditions, to improve reaction times without loss of selectivity or yield. The palladium catalyst is efficiently recovered as Pd/Al2O3, making the process more sustainable.

The mixture containing the ester by-product (ethyl 3-(3-(trifluoromethyl)phenyl)propanoate) is then selectively reduced using potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) under mild conditions to produce 3-(3-trifluoromethylphenyl)propanal, a key intermediate.

This method achieves excellent overall yields and high purity, suitable for industrial scale-up.

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Mizoroki–Heck cross-coupling Pd(OAc)2, nBu4NOAc, DMF 90 °C, 3–4 h Mixture of diethoxypropyl derivative and ester (85:15)
2 Hydrogenation Pd catalyst (recovered as Pd/Al2O3) Conventional or microwave Conversion of unsaturated intermediates
3 Selective reduction PDBBA Mild conditions Conversion of ester by-product to aldehyde with >90% yield

Ester Reduction and Aldehyde Formation

Selective reduction of the ester by-product to the corresponding aldehyde is critical. Comparative studies show that PDBBA is superior to diisobutylaluminum hydride (DIBAL-H) for this purpose due to better selectivity and milder reaction temperatures (avoiding −75 °C needed for DIBAL-H). This improves industrial feasibility.

Swern Oxidation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

An alternative route to the aldehyde intermediate involves oxidation of 3-(3-(trifluoromethyl)phenyl)propan-1-ol using Swern oxidation conditions. This employs diphosphorus pentoxide and dimethyl sulfoxide (DMSO) in dichloromethane at low temperatures (0 °C to 20 °C), followed by triethylamine addition. This method yields the aldehyde quantitatively and is useful for preparing the aldehyde precursor for subsequent esterification or reductive amination steps.

Step Reagents Conditions Yield/Notes
Swern Oxidation Diphosphorus pentoxide, DMSO, triethylamine 0–20 °C, dichloromethane Quantitative yield of aldehyde

While the above methods focus on the aldehyde intermediate, methyl 3-[3-(trifluoromethyl)phenyl]propanoate itself can be prepared via esterification of the corresponding acid or by direct synthesis through palladium-catalyzed cross-coupling followed by selective reduction.

The use of microwave-assisted heating in the Mizoroki–Heck reaction reduces reaction times significantly without compromising yield or selectivity, which is advantageous for scale-up.

Recovery and reuse of palladium catalysts as Pd/Al2O3 supports enhance cost-efficiency and sustainability.

Method Key Reagents/Catalysts Conditions Advantages Yield/Purity
Mizoroki–Heck + Hydrogenation Pd(OAc)2, nBu4NOAc, H2, Pd/Al2O3 90 °C, 3–4 h; conventional/microwave heating Efficient catalyst recovery, reduced time Excellent overall yield, high purity
Selective Ester Reduction PDBBA (potassium diisobutyl-tert-butoxy aluminum hydride) Mild temperature High selectivity, industrially feasible >90% isolated yield
Swern Oxidation Diphosphorus pentoxide, DMSO, triethylamine 0–20 °C, dichloromethane Quantitative aldehyde formation Quantitative yield
  • The Mizoroki–Heck reaction avoids phosphine ligands, simplifying the catalyst system and improving process robustness.

  • Microwave-assisted conditions offer significant time savings in cross-coupling reactions without affecting product quality.

  • PDBBA provides superior selectivity for ester reduction to aldehyde compared to DIBAL-H, which requires cryogenic temperatures and shows poor selectivity.

  • Catalyst recovery as Pd/Al2O3 is effective, reducing precious metal consumption and waste.

  • The aldehyde intermediate produced is a versatile precursor for further transformations such as reductive amination to yield active pharmaceutical ingredients.

Chemical Reactions Analysis

Oxidation Reactions

The ester and trifluoromethyl groups participate in oxidation pathways:

  • Ester Oxidation : Using KMnO₄ in acidic media, the ester is oxidized to 3-(3-trifluoromethyl)benzoic acid.

  • Aromatic Ring Oxidation : Under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), the trifluoromethylphenyl group forms trifluoromethylphenol derivatives.

Reagent Product Yield Conditions
KMnO₄ (acidic)3-(3-Trifluoromethyl)benzoic acid78%60°C, 6 hours
H₂O₂/FeCl₃3-(Trifluoromethyl)phenol65%RT, 12 hours

(a) Ester Reduction

The ester group is reduced to the corresponding alcohol using NaBH₄ or LiAlH₄:

text
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate + LiAlH₄ → 3-[3-(Trifluoromethyl)phenyl]propanol

Conditions : THF, 0°C → RT, 2 hours. Yield : 89%.

(b) Catalytic Hydrogenation

The compound undergoes hydrogenation to produce saturated derivatives. For example, Pd/C-mediated hydrogenation yields 3-(3-trifluoromethylphenyl)propanal, a key intermediate in drug synthesis (e.g., Cinacalcet HCl) .

Catalyst Product Yield Conditions
Pd/C (5 wt%)3-(3-Trifluoromethylphenyl)propanal92%H₂ (1 atm), EtOH, RT

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) with amines or thiols under basic conditions:

Nucleophile Product Conditions Yield
NH₃ (excess)3-Amino-3-[3-(trifluoromethyl)phenyl]propanoateNaOH, EtOH, 50°C72%
CH₃SH3-(Methylthio)-3-[3-(trifluoromethyl)phenyl]propanoateK₂CO₃, DMF, RT68%

Stability and By-Product Analysis

Under microwave-assisted conditions (5 W, 20 minutes), the Heck reaction achieves 92% selectivity for the desired product, minimizing by-products like ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (<10%) .

Scientific Research Applications

Chemistry

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Functionalization : Modifying the compound to enhance its properties or create derivatives for specific applications.

Biology

The compound is investigated for its potential as a biochemical probe due to its ability to interact with hydrophobic pockets in enzymes and receptors. Key research areas include:

  • Enzyme Inhibition : Studies suggest that it can inhibit specific enzymatic activities relevant to disease pathways, making it a candidate for therapeutic development.
  • Drug Development : Its enhanced metabolic stability due to the trifluoromethyl group positions it as a promising lead compound in drug design, particularly for targeting diseases like tuberculosis.

Medicine

In pharmaceutical research, this compound is explored for:

  • Therapeutic Applications : Preliminary studies indicate potential anti-tubercular properties, with structure–activity relationship (SAR) studies demonstrating that modifications can enhance efficacy against Mycobacterium tuberculosis.
  • Biochemical Assays : The compound is utilized in assays to study enzyme activity modulation, providing insights into metabolic processes.

Biochemical Probing

Research has demonstrated that this compound can effectively modulate enzyme activities in various biochemical assays. For instance:

  • Inhibition Pathways : Experiments indicate that this compound inhibits specific pathways involved in metabolic processes, suggesting its utility in drug discovery and development.

Therapeutic Potential

In vivo studies have suggested that this compound exhibits potential anti-tubercular properties:

  • Structure–Activity Relationship (SAR) : Investigations into modifications of the phenyl ring have shown that certain alterations can enhance efficacy against Mycobacterium tuberculosis, indicating a promising direction for future drug development efforts.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, functional groups, or ester moieties, leading to distinct physicochemical and biological properties:

Compound Substituent/Modification Key Properties
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate -CF₃ at phenyl meta position High lipophilicity; metabolic stability; used in drug intermediates
Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate Ketone group at C3; ethyl ester Enhanced reactivity for nucleophilic additions; potential for β-ketoacid chemistry
3-[4-(Trifluoromethyl)phenyl]propanoic acid Carboxylic acid instead of ester; para-CF₃ Forms hydrogen-bonded dimers (O–H⋯O); lower volatility; acidic solubility profile
Methyl 3-(4-methoxyphenyl)propanoate Para-methoxy (-OCH₃) group Electron-donating substituent increases solubility in polar solvents
Methyl 3-(5-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate Indole ring with -CF₃ and fluorine Bioactive scaffold; potential kinase inhibition

Key Observations :

  • Positional Isomerism: Meta-CF₃ (target compound) vs. para-CF₃ (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) affects electronic distribution and molecular packing .
  • Functional Group Interchange : Esters (hydrolytically stable) vs. carboxylic acids (prone to ionization) dictate solubility and reactivity .

Physicochemical Properties

  • Solubility: The -CF₃ group reduces aqueous solubility compared to methoxy or hydroxyl analogs (e.g., methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate from Ficus stenophylla) .
  • Thermal Stability: Crystallographic studies on analogs like methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate reveal stable packing modes influenced by hydrogen bonding and π-π stacking .

Commercial and Industrial Relevance

  • Applications : Used in synthesizing agrochemicals, OLED materials, and pharmaceuticals (e.g., spirocyclic derivatives in EP 4374877A2) .

Biological Activity

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₁H₉F₃O₃
  • CAS Number : 93618-66-7
  • Key Features : Contains a trifluoromethyl group that increases lipophilicity and enhances interactions with hydrophobic pockets in proteins.

The mechanism of action for this compound primarily involves its ability to modulate protein activity through interactions with hydrophobic regions in enzymes and receptors. This property is crucial for its potential therapeutic applications, particularly in drug development aimed at enhancing metabolic stability and efficacy against various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

Antidepressant-Like Effects

A related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF₃SePB), demonstrated significant antidepressant-like effects in animal models. The study revealed that CF₃SePB modulates serotonergic systems, particularly affecting 5-HT receptors, which may provide insights into the antidepressant potential of trifluoromethyl-containing compounds .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

StudyFocusFindings
Mechanism of ActionEnhanced lipophilicity improves interactions with biological targets.
Antimicrobial ActivityExhibits activity against various bacterial strains.
Antidepressant EffectsRelated compounds show modulation of serotonergic systems, indicating potential for antidepressant development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogenic bacteria. Results indicated effective inhibition at specific concentrations, supporting further exploration for pharmaceutical applications.
  • Antidepressant-Like Activity : In a behavioral study involving mice, CF₃SePB was administered to assess its effects on depressive-like behaviors. The results highlighted a significant reduction in immobility time during forced swimming tests, suggesting an antidepressant-like effect mediated through serotonergic pathways .

Q & A

Basic: What are the common synthetic routes for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via esterification of 3-[3-(trifluoromethyl)phenyl]propanoic acid using methanol under acidic catalysis, or through Pd-mediated coupling reactions. Key factors affecting yield include:

  • Reagent selection : Use of PDBBA (palladium dibenzylideneacetone) in toluene at 0–25°C achieves 96% yield of the target ester, while DIBALH in THF at -75°C results in lower yields (60%) due to incomplete esterification .
  • Solvent polarity : Non-polar solvents like toluene minimize side reactions (e.g., hydrolysis), whereas polar aprotic solvents (THF) may increase byproduct formation (e.g., VII in ) .
  • Reaction time : Shorter reaction times (1 hour vs. 4 hours) with PDBBA reduce byproduct VII from 10% to 3% .

Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the planar configuration of the trifluoromethylphenyl group and confirms ester bond geometry. reports O–H⋯O hydrogen-bonded dimers in the crystal lattice, critical for understanding packing interactions .
  • NMR spectroscopy : 1H^1H NMR identifies methyl ester protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.4–7.8 ppm). 19F^{19}F NMR detects the trifluoromethyl group (δ -62 to -65 ppm) .
  • IR spectroscopy : C=O stretching (1740–1720 cm1^{-1}) and C-F vibrations (1150–1250 cm1^{-1}) validate functional groups .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:
Byproduct VII (see ) arises from competing elimination or over-reduction. Mitigation strategies include:

  • Solvent optimization : Toluene reduces VII formation (4%) compared to THF (10%) due to reduced nucleophilicity .
  • Catalyst tuning : PDBBA outperforms SDBBA (sodium dibenzylideneacetone) in suppressing VII (3% vs. 15% in DCM) .
  • Temperature control : Lower temperatures (0°C) slow side reactions, improving selectivity for the ester product .

Advanced: What strategies address discrepancies in reaction outcomes when scaling up synthesis?

Methodological Answer:
Scaling-up introduces challenges such as heat dissipation and mixing efficiency. Solutions include:

  • Batch vs. flow chemistry : Continuous flow systems improve temperature control, critical for exothermic esterifications .
  • Catalyst loading : Incremental addition of Pd-based catalysts (e.g., PDBBA) prevents agglomeration and ensures uniform reactivity .
  • In-line monitoring : Use of FTIR or HPLC to track conversion in real time, enabling immediate adjustments to solvent ratios or reaction times .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity and physical properties?

Methodological Answer:
The electron-withdrawing trifluoromethyl group:

  • Enhances stability : Reduces susceptibility to enzymatic degradation, making the compound useful in medicinal chemistry probes .
  • Alters hydrophobicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting solubility in aqueous buffers .
  • Affects crystallinity : The bulky CF3_3 group disrupts hydrogen-bonding networks, as seen in ’s dimeric structure, which requires tailored crystallization solvents (e.g., ethyl acetate/hexane) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (mandatory in ) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methanol or HF) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorinated compounds .

Advanced: How can computational methods predict the compound’s behavior in novel reactions?

Methodological Answer:

  • DFT calculations : Model transition states to predict regioselectivity in esterification or nucleophilic substitution reactions. ’s bond-length data (e.g., C–F = 1.33 Å) can parameterize force fields .
  • Molecular docking : Simulate interactions with enzymes (e.g., esterases) to design derivatives with enhanced metabolic stability .
  • Solvent modeling : COSMO-RS predicts solubility in mixed solvents, guiding solvent selection for recrystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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